molecular formula C15H18ClNO4 B11820285 Ethyl 2-(2-chloroacetyl)-3-[(4-methoxyphenyl)amino]but-2-enoate

Ethyl 2-(2-chloroacetyl)-3-[(4-methoxyphenyl)amino]but-2-enoate

Cat. No.: B11820285
M. Wt: 311.76 g/mol
InChI Key: IWPBATCWPRFKBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-chloroacetyl)-3-[(4-methoxyphenyl)amino]but-2-enoate is a synthetic organic compound with a complex structure It is characterized by the presence of a chloroacetyl group, a methoxyphenyl group, and an amino butenoate moiety

Preparation Methods

The synthesis of Ethyl 2-(2-chloroacetyl)-3-[(4-methoxyphenyl)amino]but-2-enoate typically involves multiple steps. One common synthetic route includes the reaction of ethyl acetoacetate with 2-chloroacetyl chloride in the presence of a base to form an intermediate. This intermediate is then reacted with 4-methoxyaniline under controlled conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .

Chemical Reactions Analysis

Ethyl 2-(2-chloroacetyl)-3-[(4-methoxyphenyl)amino]but-2-enoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-(2-chloroacetyl)-3-[(4-methoxyphenyl)amino]but-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 2-(2-chloroacetyl)-3-[(4-methoxyphenyl)amino]but-2-enoate involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. The methoxyphenyl group may contribute to the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Ethyl 2-(2-chloroacetyl)-3-[(4-methoxyphenyl)amino]but-2-enoate can be compared with similar compounds such as:

This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H18ClNO4

Molecular Weight

311.76 g/mol

IUPAC Name

ethyl 4-chloro-3-hydroxy-2-[N-(4-methoxyphenyl)-C-methylcarbonimidoyl]but-2-enoate

InChI

InChI=1S/C15H18ClNO4/c1-4-21-15(19)14(13(18)9-16)10(2)17-11-5-7-12(20-3)8-6-11/h5-8,18H,4,9H2,1-3H3

InChI Key

IWPBATCWPRFKBW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(CCl)O)C(=NC1=CC=C(C=C1)OC)C

Origin of Product

United States

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